2,7-Naphthyridine-1-carbaldehyde
Overview
Description
2,7-Naphthyridine-1-carbaldehyde is a heterocyclic compound that belongs to the naphthyridine family It is characterized by the presence of two nitrogen atoms in the pyridine ring system and an aldehyde functional group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthyridine-1-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization and oxidation steps. The reaction conditions often involve the use of solvents such as ethanol or acetic acid and catalysts like piperidine .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and conditions .
Chemical Reactions Analysis
Types of Reactions
2,7-Naphthyridine-1-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: 2,7-Naphthyridine-1-carboxylic acid.
Reduction: 2,7-Naphthyridine-1-methanol.
Substitution: Various substituted naphthyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2,7-Naphthyridine-1-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,7-Naphthyridine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit essential enzymes in microbial cells. Similarly, its anticancer properties may involve the induction of apoptosis or inhibition of cell proliferation through interaction with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another member of the naphthyridine family with similar structural features but different reactivity and applications.
1,8-Naphthyridine: Known for its use in the synthesis of various biologically active compounds.
1,6-Naphthyridine: Studied for its anticancer properties and used in the development of functionalized derivatives.
Uniqueness
2,7-Naphthyridine-1-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Biological Activity
2,7-Naphthyridine-1-carbaldehyde is a heterocyclic compound characterized by its unique structure, which includes two nitrogen atoms in a naphthyridine framework and an aldehyde group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its ability to interact with various biological targets positions it as a promising candidate for therapeutic applications.
This compound (CAS No. 2231673-90-6) is known for its distinct chemical reactivity due to the presence of the aldehyde functional group. It can undergo several chemical reactions, including oxidation to form carboxylic acids and reduction to alcohols. These reactions are critical for its synthesis and functionalization in various biological contexts.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit essential enzymes in microbial cells, leading to cell death. The specific mechanism may involve the disruption of metabolic pathways crucial for microbial survival.
Anticancer Potential
The anticancer properties of this compound have been investigated in several studies. It has been observed to induce apoptosis in cancer cell lines, likely through the modulation of cell signaling pathways that control cell proliferation and survival. For instance, the compound has been reported to affect the phosphorylation status of key proteins involved in apoptosis and cell cycle regulation .
Cytotoxicity Studies
In a notable study, cytotoxic effects of this compound were assessed against various cancer cell lines. The results demonstrated a dose-dependent response, with higher concentrations leading to increased cell death. The IC50 values varied among different cell lines, indicating selective toxicity that could be harnessed for targeted cancer therapies .
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MCF-7 | 25 |
A549 | 30 |
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and various biological targets. These studies suggest that the compound can effectively bind to active sites of enzymes involved in cancer progression and microbial resistance, further supporting its potential as a therapeutic agent .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. For example:
- Antimicrobial Activity : Inhibition of essential enzymes disrupts metabolic processes in bacteria.
- Anticancer Activity : Induction of apoptosis may occur through interactions with signaling pathways such as NF-kappaB and p53 .
Comparison with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with related compounds within the naphthyridine family:
Compound | Biological Activity | Unique Features |
---|---|---|
1,5-Naphthyridine | Antimicrobial; less potent than 2,7-naphthyridine | Different substitution pattern |
1,8-Naphthyridine | Anticancer; used in drug design | Known for different reactivity |
1,6-Naphthyridine | Anticancer; similar structural features | Focus on functionalized derivatives |
Properties
IUPAC Name |
2,7-naphthyridine-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c12-6-9-8-5-10-3-1-7(8)2-4-11-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLUPQINNRNNCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=CN=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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